4-[benzyl(methyl)amino]-N-cyclohexyl-3-nitrobenzamide
描述
4-[Benzyl(methyl)amino]-N-cyclohexyl-3-nitrobenzamide (also known as BAY 73-6691) is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to a class of drugs known as phosphodiesterase type 9 (PDE9) inhibitors, which have been shown to have beneficial effects on various physiological and biochemical processes in the human body.
作用机制
BAY 73-6691 works by inhibiting the activity of PDE9, an enzyme that is involved in the breakdown of cyclic guanosine monophosphate (cGMP). By inhibiting PDE9, BAY 73-6691 increases the levels of cGMP in the brain, which in turn leads to increased synaptic plasticity and improved cognitive function. This mechanism of action has been supported by several studies, which have shown that PDE9 inhibitors can enhance memory and learning in animal models.
Biochemical and Physiological Effects:
In addition to its effects on cognitive function, BAY 73-6691 has also been shown to have beneficial effects on other physiological and biochemical processes. For example, PDE9 inhibitors have been shown to reduce inflammation and oxidative stress in the brain, which are both implicated in the pathogenesis of neurodegenerative diseases. BAY 73-6691 has also been shown to have cardioprotective effects, as it can reduce myocardial infarct size and improve cardiac function in animal models of ischemia-reperfusion injury.
实验室实验的优点和局限性
One of the main advantages of BAY 73-6691 for lab experiments is its high purity and stability, which makes it suitable for use in a wide range of assays and experiments. However, one limitation of this compound is its relatively high cost, which may limit its use in large-scale studies. Additionally, the effects of PDE9 inhibitors on human subjects are not yet fully understood, which may limit their clinical translation.
未来方向
There are several potential future directions for research on BAY 73-6691 and other PDE9 inhibitors. One area of interest is the development of more potent and selective inhibitors, which may have improved therapeutic efficacy and reduced side effects. Additionally, further studies are needed to fully understand the effects of PDE9 inhibitors on human subjects, and to determine their potential as therapeutic agents for neurodegenerative diseases and other conditions.
科学研究应用
BAY 73-6691 has been extensively studied for its potential therapeutic applications in various disease conditions. One of the most promising applications of this compound is in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. PDE9 inhibitors have been shown to improve cognitive function and memory in animal models of these diseases, and BAY 73-6691 has demonstrated similar effects in preclinical studies.
属性
IUPAC Name |
4-[benzyl(methyl)amino]-N-cyclohexyl-3-nitrobenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-23(15-16-8-4-2-5-9-16)19-13-12-17(14-20(19)24(26)27)21(25)22-18-10-6-3-7-11-18/h2,4-5,8-9,12-14,18H,3,6-7,10-11,15H2,1H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONYRGYIRKAIICE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。